

An In-depth Technical Guide to 4-piperazin-1-ylquinazoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Piperazin-1-ylquinazoline

Cat. No.: B1271201

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **4-piperazin-1-ylquinazoline**. This compound belongs to a class of nitrogen-containing heterocyclic molecules that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Quinazoline and piperazine moieties are considered privileged structures in drug discovery, and their combination in a single scaffold has led to the development of numerous compounds with a wide range of therapeutic applications.

Core Molecular Data

The fundamental chemical properties of **4-piperazin-1-ylquinazoline** are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.

Property	Value
Molecular Formula	C ₁₂ H ₁₄ N ₄
Molecular Weight	214.27 g/mol
CAS Number	59215-41-7

Experimental Protocols: Synthesis of 4-piperazin-1-ylquinazoline

The synthesis of **4-piperazin-1-ylquinazoline** can be achieved through a multi-step process, which is a common strategy for the preparation of related quinazoline derivatives. A representative synthetic route involves the initial formation of a quinazolinone precursor, followed by chlorination and subsequent nucleophilic substitution with piperazine.

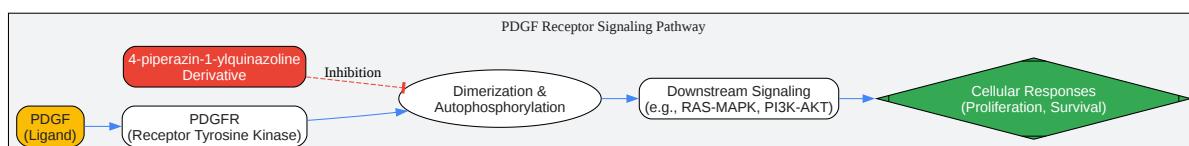
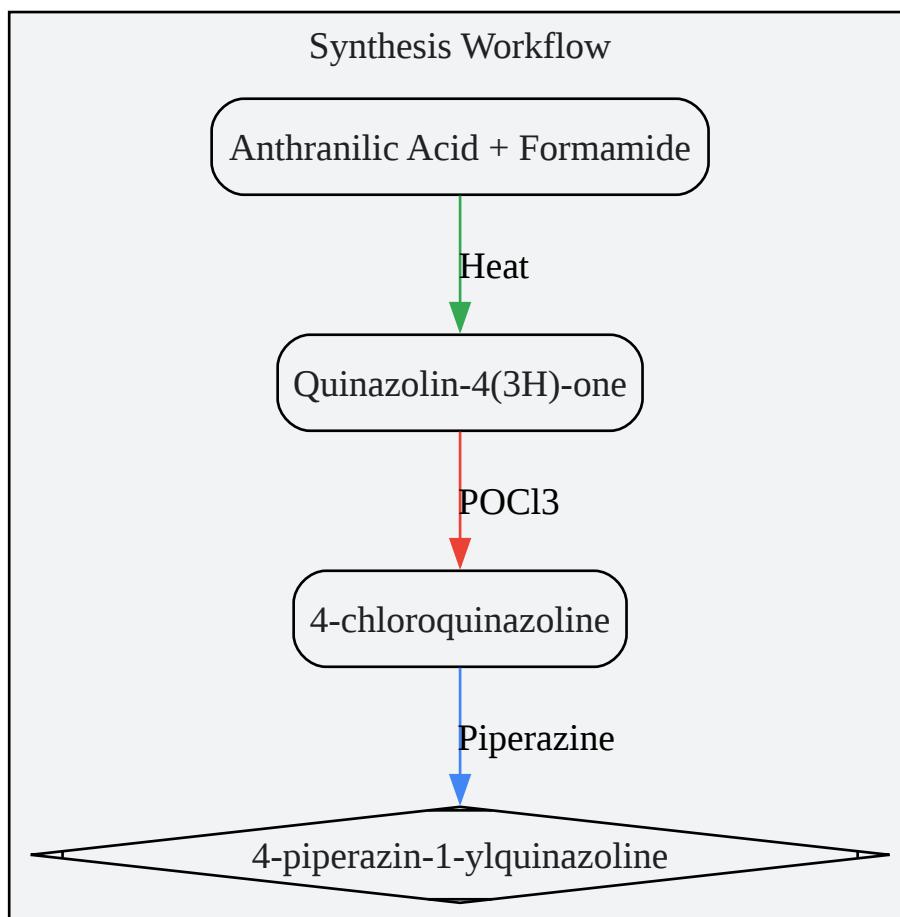
Step 1: Synthesis of Quinazolin-4(3H)-one

A common method for the synthesis of the quinazolinone core is the reaction of anthranilic acid with formamide.

- Reactants: Anthranilic acid, Formamide.
- Procedure:
 - A mixture of anthranilic acid and an excess of formamide is heated at 120-130°C for several hours.
 - The reaction progress is monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the resulting solid is typically precipitated by the addition of water.
 - The crude quinazolin-4(3H)-one is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination to 4-chloroquinazoline

The hydroxyl group of the quinazolinone is then converted to a chlorine atom, which is a good leaving group for the subsequent substitution reaction.



- Reactants: Quinazolin-4(3H)-one, Phosphorus oxychloride (POCl_3), a catalytic amount of N,N -dimethylaniline.
- Procedure:

- Quinazolin-4(3H)-one is refluxed in an excess of phosphorus oxychloride, often with a catalytic amount of N,N-dimethylaniline, for a few hours.
- After the reaction is complete, the excess POCl_3 is removed under reduced pressure.
- The residue is carefully quenched with crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).
- The precipitated 4-chloroquinazoline is filtered, washed with water, and dried.

Step 3: Synthesis of **4-piperazin-1-ylquinazoline**

The final step is the nucleophilic aromatic substitution of the chlorine atom with piperazine.

- Reactants: 4-chloroquinazoline, Piperazine, a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile), and a base (e.g., potassium carbonate or triethylamine) to scavenge the HCl byproduct.
- Procedure:
 - 4-chloroquinazoline is dissolved in a suitable solvent, and an excess of piperazine is added.
 - A base is added to the mixture, which is then heated to reflux for several hours.
 - The reaction is monitored by TLC.
 - Once the starting material is consumed, the solvent is evaporated.
 - The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
 - The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.
 - The crude product can be purified by column chromatography on silica gel to afford pure **4-piperazin-1-ylquinazoline**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-piperazin-1-ylquinazoline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1271201#4-piperazin-1-ylquinazoline-molecular-formula-and-weight\]](https://www.benchchem.com/product/b1271201#4-piperazin-1-ylquinazoline-molecular-formula-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com